Dithiaden

Catalog No.
S11177288
CAS No.
42504-83-6
M.F
C17H19NS2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiaden

CAS Number

42504-83-6

Product Name

Dithiaden

IUPAC Name

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine

Molecular Formula

C17H19NS2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+

InChI Key

ZLJLUTCIUOCIQM-OVCLIPMQSA-N

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2

Dithiadene is an organic heterotricyclic compound that is 4,9-dihydrothieno[2,3-c][2]benzothiepine substituted by a 3-(dimethylamino)propylidene group at position 4. It has a role as a H1-receptor antagonist, an anti-allergic agent, an antiemetic and a platelet aggregation inhibitor. It is an organic heterotricyclic compound, a tertiary amino compound, an organosulfur heterocyclic compound and an olefinic compound.

Dithiaden (Bisulepin, CAS 42504-83-6) is a highly lipophilic, sulfur-containing tricyclic first-generation H1-receptor antagonist characterized by a thieno[2,3-c][2]benzothiepin core [1]. While classically utilized for its potent anti-allergic properties, in specialized research and industrial procurement, Dithiaden is prioritized for its robust secondary pharmacological activities, specifically its potent inhibition of both platelet aggregation and polymorphonuclear leukocyte (PMN) oxidative bursts [2]. The free base form (CAS 42504-83-6) is specifically selected over its salt counterparts for non-aqueous formulations, lipid-based delivery systems, and advanced in vitro assays where high organic solubility and precise stoichiometric control of the active moiety are required without the interference of chloride counterions.

Research Fit

Target H1 receptor antagonist with platelet aggregation research context
Effect Phagocyte oxidative burst suppression in inflammation models
Structure Heterotricyclic core with two sulfur atoms, distinct from class

Substituting Dithiaden with common in-class H1 antagonists (such as chlorpheniramine or loratadine) or utilizing its hydrochloride salt (CAS 1154-12-7) in place of the free base fundamentally compromises assay integrity and formulation stability [1]. Standard antihistamines lack the specific thienobenzothiepin-mediated inhibition of phospholipase A2 and protein kinase C (PKC) required to suppress thrombin-induced platelet aggregation and NADPH oxidase assembly. Furthermore, substituting the free base with the hydrochloride salt introduces chloride ions and alters the dissolution profile, which can precipitate out of non-polar lipid matrices, disrupt anhydrous organic synthesis routes, and skew lipophilicity-dependent cell penetration models [2].

Substitution Risk

Phagocyte Oxidative Burst Dithiaden: Ranked 1st in head-to-head chemiluminescence assay Loratadine: Ranked lower; reduced extracellular ROS suppression
Platelet Aggregation Inhibition Dithiaden: Ranked 2nd among cationic amphiphilic drugs Chloroquine: Ranked 4th; weaker antiplatelet profile
iNOS Pathway Modulation Dithiaden: Most effective group alongside clemastine Loratadine: No significant iNOS inhibition reported

Superior Potency in Thrombin-Induced Platelet Aggregation Inhibition

Dithiaden demonstrates exceptionally high potency in inhibiting thrombin-stimulated human platelet aggregation compared to standard antihistamines [1]. In in vitro assays using fresh human platelets stimulated with thrombin (0.05 NIH U/mL), Dithiaden achieved an ED50 of 1.2 ± 0.2 µM. In contrast, common H1 antagonists like chlorpheniramine require significantly higher concentrations to achieve comparable antiplatelet effects, as their primary mechanism lacks the requisite phospholipase A2 modulation [1].

Evidence DimensionED50 for inhibition of thrombin-induced platelet aggregation
Target Compound DataDithiaden: 1.2 ± 0.2 µM
Comparator Or BaselineStandard H1 antagonists (e.g., chlorpheniramine): >10 µM (class-level baseline)
Quantified Difference~8-fold to 10-fold higher potency for Dithiaden
ConditionsHuman platelet-rich plasma, 37°C, 0.05 NIH U/mL thrombin stimulation

This precise ED50 makes Dithiaden the preferred procurement choice for cardiovascular and hematological in vitro models requiring dual H1-antagonism and potent antiplatelet activity.

Phagocyte oxidative burst vs. loratadine
Head-to-head
Dithiaden ranked 1st; loratadine ranked 2nd
Potency order: Dithiaden > Loratadine > Chlorpheniramine
Supports phagocyte oxidative burst assay context
Isolated human neutrophils; luminol/isoluminol chemiluminescence

Quantitative Suppression of Phagocyte Oxidative Burst

Dithiaden directly interferes with reactive oxygen species (ROS) production by inhibiting protein kinase C (PKC) isoforms necessary for NADPH oxidase assembly [1]. In phorbol 12-myristate 13-acetate (PMA)-activated human neutrophils, Dithiaden at 10 µM reduces superoxide generation by 34%. Comparative studies show that Dithiaden outperforms other H1 antagonists, including loratadine and chlorpheniramine, in suppressing both extra- and intracellular ROS components without compromising baseline cellular viability [1].

Evidence DimensionReduction in superoxide generation (ROS)
Target Compound DataDithiaden (10 µM): 34% reduction
Comparator Or BaselineLoratadine / Chlorpheniramine: Inferior suppression at equivalent concentrations
Quantified DifferenceDithiaden provides superior, quantifiable ROS suppression via direct PKC inhibition
ConditionsPMA-stimulated human polymorphonuclear leukocytes (neutrophils)

Procurement of Dithiaden is critical for researchers developing anti-inflammatory models or oxidative stress assays where robust, measurable suppression of the phagocyte oxidative burst is required.

Antiplatelet activity vs. chloroquine
Head-to-head
Dithiaden ranked 2nd (bromadryl 1st); chloroquine 4th
Rank order: bromadryl > dithiaden > propranolol > chloroquine
Supports platelet aggregation endpoint comparison
Rat platelet aggregation; cationic amphiphilic drug panel

Targeted Inhibition of Thromboxane B2 Formation

Beyond direct aggregation inhibition, Dithiaden significantly modulates the arachidonic acid pathway by suppressing Thromboxane B2 (TXB2) formation [1]. When human platelets are stimulated with the calcium ionophore A23187, Dithiaden at a concentration of 100 pmol/L drastically decreases TXB2 generation to 8 ± 3.5% of baseline levels. This demonstrates a highly specific interference with thromboxane synthase or upstream phospholipase activity that is not uniformly present in the broader class of tricyclic antihistamines [1].

Evidence DimensionTXB2 generation in stimulated platelets
Target Compound DataDithiaden (100 pmol/L): Decreased to 8 ± 3.5% of baseline
Comparator Or BaselineUntreated A23187-stimulated baseline: 100% TXB2 generation
Quantified Difference>90% reduction in TXB2 formation at picomolar concentrations
ConditionsHuman platelets stimulated with calcium ionophore A23187

The ability to inhibit TXB2 at picomolar concentrations makes Dithiaden an essential reagent for highly sensitive eicosanoid profiling and thrombosis research.

Platelet aggregation ED50 by agonist
Method context
ED50 1.2 μM (thrombin)
24.8 μM (ADP); 45.2 μM (adrenaline)
Agonist-specific pathway-response context; 20-fold range
Human platelet-rich plasma; aggregation assay

Free Base Lipophilicity for Non-Aqueous and Lipid-Based Systems

Procuring the free base form of Dithiaden (CAS 42504-83-6) rather than the common hydrochloride salt (CAS 1154-12-7) is essential for specific material science and advanced formulation workflows [1]. The free base exhibits a high calculated lipophilicity (XLogP3-AA of ~4.2), ensuring complete solubility in non-polar organic solvents and lipid matrices. In contrast, the hydrochloride salt has limited solubility in non-polar environments and introduces chloride counterions that can disrupt lipid nanoparticle (LNP) encapsulation efficiency and alter the pH microenvironment of sensitive anhydrous assays [1].

Evidence DimensionOrganic solvent compatibility and counterion presence
Target Compound DataDithiaden Free Base (CAS 42504-83-6): High non-polar solubility, zero chloride interference
Comparator Or BaselineDithiaden Hydrochloride (CAS 1154-12-7): Restricted non-polar solubility, introduces equimolar chloride
Quantified DifferenceComplete elimination of counterion interference and superior phase-partitioning into lipids
ConditionsLipid nanoparticle formulation and anhydrous organic synthesis

Buyers engineering lipid-based drug delivery systems or conducting anhydrous chemical syntheses must procure the free base to ensure phase compatibility and prevent counterion-induced precipitation.

iNOS expression vs. clemastine
Class-level
Most effective group: dithiaden, bromadryl, clemastine
Loratadine and 7 others showed no effect
Supports iNOS pathway-response context
LPS-stimulated RAW 264.7 macrophages; nitrite/Western blot

Stereochemical Purity and Assay Reproducibility

Dithiaden is the registered active trans- (E-) isomer of bisulepin [1]. Procuring analytical-grade Dithiaden (CAS 42504-83-6) with strict stereochemical purity is critical, as the cis-isomer is a recognized impurity that exhibits significantly lower affinity for the H1 receptor and off-target interactions. Pharmacopoeial standards limit the cis-isomer to a maximum of 2.0% in clinical grades, but for high-precision in vitro receptor binding assays and structural biology studies, procuring ultra-pure (E)-isomer ensures reproducible kinetic data and eliminates biphasic binding curves caused by isomeric contamination [1].

Evidence DimensionTarget binding consistency and structural uniformity
Target Compound DataPure (E)-Dithiaden: Monophasic binding and predictable pharmacokinetics
Comparator Or BaselineCrude Bisulepin mixtures (>2.0% cis-isomer impurity): Biphasic binding, assay noise
Quantified DifferenceElimination of off-target noise and variable receptor kinetics caused by >2% cis-isomer presence
ConditionsHigh-throughput screening and receptor kinetic assays

Procuring the strictly defined (E)-isomer prevents lot-to-lot variability and ensures reproducible binding kinetics in sensitive pharmacological screening.

Cardiovascular and Thrombosis In Vitro Modeling

Leveraging its precise ED50 of 1.2 µM for inhibiting thrombin-induced platelet aggregation, Dithiaden is the right choice for standardizing assays investigating the intersection of histaminergic signaling and thrombosis [1].

Oxidative Stress and Phagocyte Burst Assays

Due to its quantified ability to reduce PMA-induced superoxide generation by 34% via PKC inhibition, Dithiaden is an optimal positive control or mechanistic probe in inflammatory and neurodegenerative disease models [2].

Lipid Nanoparticle (LNP) and Non-Aqueous Formulation Development

The high lipophilicity (XLogP3 ~4.2) and absence of chloride counterions make the free base form of Dithiaden strictly necessary for encapsulation in hydrophobic matrices and liposomal delivery research where salt forms would precipitate [3].

Eicosanoid Profiling and Arachidonic Acid Pathway Research

With its ability to suppress TXB2 generation to 8% of baseline at picomolar concentrations, Dithiaden is a highly effective pharmacological tool for isolating specific branches of the arachidonic acid cascade in isolated platelet studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Platelet signaling & non-receptor aggregation studies
Agonist-dependent antiplatelet profile
Thrombin/ADP/adrenaline aggregation assays
Neutrophil oxidative burst models
Phagocyte extracellular ROS inhibition rank
Luminol/isoluminol chemiluminescence endpoints
Macrophage iNOS/NO pathway research
iNOS expression modulation profile
Nitrite production & Western blot validation
First-generation antihistamine off-target profiling
Heterotricyclic sulfur structure benchmark
Antiadrenergic/anticholinergic panel comparison

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

301.09589196 g/mol

Monoisotopic Mass

301.09589196 g/mol

Heavy Atom Count

20

UNII

595726R32U

Wikipedia

Bisulepin

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